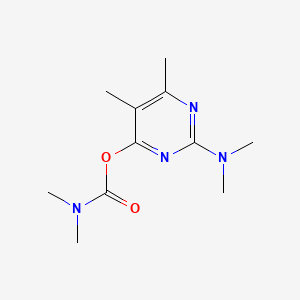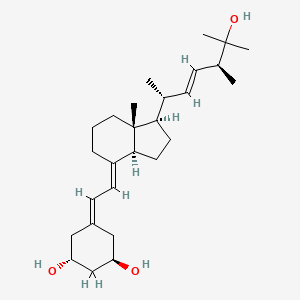
Pyrithioxin dihydrochloride
Overview
Description
Pyrithioxin dihydrochloride, also known as Bonifen, Encefabol, Pyritinol, or Vitamin B6 disulfide, is a neurotropic agent . It reduces the permeability of the blood-brain barrier to phosphate and has no vitamin B6 activity . It is used in the prevention and treatment of cerebrovascular diseases .
Molecular Structure Analysis
The molecular formula of Pyrithioxin dihydrochloride is C16H20N2O4S2 · 2HCl . Its molecular weight is 441.39 . The SMILES string representation is OC1=C (CO)C (CSSCC2=C (CO)C (O)=C ©N=C2)=CN=C1C.Cl.Cl .Physical And Chemical Properties Analysis
Pyrithioxin dihydrochloride is a white or off-white crystalline powder . It is soluble in water, slightly soluble in ethanol, and insoluble in acetone, chloroform, or ether .Scientific Research Applications
Neurological Disorders
Pyrithioxin dihydrochloride is a neurotropic compound that has been used to treat various brain-related disorders . It crosses the blood-brain barrier and regulates signaling pathways of various neurotransmitters including acetylcholine, γ-aminobutyric acid, N-methyl-d-aspartate, etc .
Antioxidant and Anti-inflammatory Agent
Pyrithioxin dihydrochloride has been shown to act as an antioxidant and anti-inflammatory agent . This makes it potentially useful in conditions where oxidative stress and inflammation play a significant role.
Cognitive Disorders
It is indicated in pediatric populations to treat learning disabilities, developmental dysphasia, postnatal hypoxia, and other cognitive disorders . In adults, it is used for improving cognition and memory .
Alzheimer’s Disease
Pyrithioxin dihydrochloride has been used in the treatment of Alzheimer’s disease . It is believed to improve brain function in dementia syndromes .
Rheumatoid Arthritis
In France, Pyrithioxin dihydrochloride is approved to treat rheumatoid arthritis . It is thought to reduce plasma viscosity, which could be beneficial in conditions like rheumatoid arthritis .
d-Arabitol Production
Pyrithioxin dihydrochloride has been used in the production of d-arabitol, an important pentitol that is widely used in the food, pharmaceutical, and chemical industries . It increases d-arabitol production by regulating glucose-6-phosphate dehydrogenase .
Alcohol Withdrawal
Pyrithioxin dihydrochloride has been used in the treatment of alcohol withdrawal in adults .
Developmental Disorders of the Brain in Infants and Children
Pyrithioxin dihydrochloride is approved for use in various European countries for the treatment of developmental disorders of the brain in infants and children .
Mechanism of Action
Target of Action
Pyrithioxin dihydrochloride, also known as Pyrithioxine hydrochloride or Pyrithioxin (dihydrochloride), primarily targets the neurotransmitter signaling pathways in the brain . It regulates the signaling pathways of various neurotransmitters, including acetylcholine , γ-aminobutyric acid , and N-methyl-D-aspartate .
Mode of Action
Pyrithioxin dihydrochloride interacts with its targets by promoting the metabolism of glucose and amino acids in the brain . This interaction leads to an improvement in overall assimilation, an increase in carotid artery blood flow, and an enhancement of cerebral blood flow .
Biochemical Pathways
The compound affects the glucose-6-phosphate dehydrogenase (G6PDH) pathway . By regulating G6PDH, it increases the flux of glucose to the d-arabitol biosynthesis pathway . This regulation leads to an increase in d-arabitol production .
Pharmacokinetics
Pyrithioxin dihydrochloride is rapidly absorbed after administration . Maximum radioactivity concentration is reached 30–60 minutes after oral administration of 100 mg of the compound . The plasma elimination half-life of total radioactivity is 2.5 hours (range 2–8 hours) . The metabolites are eliminated in the form of their conjugates via the kidney . Total urine excretion amounts to 72.4–74.2% of the total dose within 24 hours of oral or intravenous administration .
Result of Action
The molecular and cellular effects of Pyrithioxin dihydrochloride’s action include its role as an antioxidant and anti-inflammatory agent . It also reduces plasma viscosity . Clinically, it is used to treat learning disabilities, developmental dysphasia, postnatal hypoxia, and other cognitive disorders in pediatric populations . In adults, it is indicated for improving cognition and memory, Alzheimer’s disease, multi-infarct dementia, and rheumatoid arthritis .
Action Environment
Environmental factors that influence the action, efficacy, and stability of Pyrithioxin dihydrochloride are yet to be fully understood. It has been suggested that the compound may be useful in learning and memory deficits due to malnutrition and environmental deprivation
Safety and Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Future Directions
properties
IUPAC Name |
5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2.2ClH/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;;/h3-4,19-22H,5-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZWYHGGJOWGRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046550 | |
| Record name | Pyrithioxin dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10049-83-9 | |
| Record name | Pyrithioxin dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyritinol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![(3S,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1678471.png)